ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of imidazo[1,2-a]pyridine and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves multi-step reactions starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or ester functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine and thiazole rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine and thiazole moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds like zolpidem and alpidem, which are known for their sedative and anxiolytic effects.
Thiazole Derivatives: Compounds such as ritonavir and abafungin, which exhibit antiviral and antifungal activities
Uniqueness
Ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate is unique due to its combined imidazo[1,2-a]pyridine and thiazole structures, which confer a broad range of biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound for further research and development .
Properties
CAS No. |
1049124-55-1 |
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Molecular Formula |
C16H16N4O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(6-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H16N4O3S/c1-3-23-14(21)6-11-9-24-16(17-11)19-15(22)12-8-20-7-10(2)4-5-13(20)18-12/h4-5,7-9H,3,6H2,1-2H3,(H,17,19,22) |
InChI Key |
YLDMXKPFDOIFCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN3C=C(C=CC3=N2)C |
Origin of Product |
United States |
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